molecular formula C28H30N2O6S B3287661 N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide CAS No. 847410-52-0

N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide

Cat. No.: B3287661
CAS No.: 847410-52-0
M. Wt: 522.6 g/mol
InChI Key: SHJJEJYZSPEPIB-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a trimethoxyphenyl group, and a benzothiazepine ring.

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide typically involves multiple steps, including the formation of the benzothiazepine ring and the subsequent attachment of the ethoxyphenyl and trimethoxyphenyl groups. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as ethyl bromoacetate, 4-ethoxyaniline, and 3,4,5-trimethoxybenzaldehyde under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and trimethoxyphenyl groups, using reagents such as halogens or alkylating agents.

Scientific Research Applications

    Chemistry: It can be used as a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity against specific targets.

    Industry: It may find use in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide can be compared with other benzothiazepine derivatives, such as:

    Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Clentiazem: Another calcium channel blocker with similar applications.

    Thiazesim: A compound with potential antidepressant activity.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological or chemical properties.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6S/c1-5-36-20-12-10-19(11-13-20)29-26(31)17-30-21-8-6-7-9-24(21)37-25(16-27(30)32)18-14-22(33-2)28(35-4)23(15-18)34-3/h6-15,25H,5,16-17H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJJEJYZSPEPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide
Reactant of Route 2
N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide

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